methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate
Description
This compound is a nucleoside analog featuring a pyrimidine base (2,4-dioxopyrimidin-5-yl) linked to a modified ribose moiety (oxolane ring with stereochemistry 2R,3R,4S,5R). Such structural attributes suggest applications in antiviral or anticancer therapies, as nucleoside analogs often inhibit viral replication or DNA synthesis .
Properties
Molecular Formula |
C12H16N2O9 |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6-,7-,8-,10-/m1/s1 |
InChI Key |
JNVLKTZUCGRYNN-VRRGKTLJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Similar Compounds :
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Differences :
- Pyrimidine Substitution : Methoxy group at C5 (vs. unsubstituted 2,4-dioxo in the target compound).
- Oxolane Modification : Additional methyl group at C5 of the oxolane (vs. hydroxymethyl in the target).
Ribavirin (1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide)
- Differences :
- Heterocycle : Triazole carboxamide replaces the pyrimidine-2,4-dione.
- Functional Groups : Carboxamide vs. hydroxyacetate ester.
Arabinofuranosyl Thymine Derivatives (e.g., Compound 1 in ) Differences:
- Sugar Stereochemistry: Arabinose (2R,3S,4S,5R) vs. ribose-like (2R,3R,4S,5R).
- Pyrimidine Substitution: 5-Methyl group (thymine-like) vs. unsubstituted 2,4-dioxo. Implications: Stereochemistry differences impact binding to viral polymerases; arabinose derivatives are known for anti-herpesvirus activity .
5-Bromouridine 2',3',5'-Triacetate
- Differences :
- Halogenation : Bromine at C5 of pyrimidine.
- Protecting Groups : Triacetylated ribose vs. free hydroxyls in the target compound.
Physicochemical Properties
| Property | Target Compound | Ribavirin | 5-Bromouridine Triacetate |
|---|---|---|---|
| Molecular Weight | ~340 g/mol (estimated) | 244.20 g/mol | 449.23 g/mol |
| Solubility | Moderate (ester vs. polar hydroxyls) | High (carboxamide) | Low (lipophilic acetyl groups) |
| Key Functional Groups | Hydroxyacetate ester | Triazole carboxamide | Bromine, acetyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
